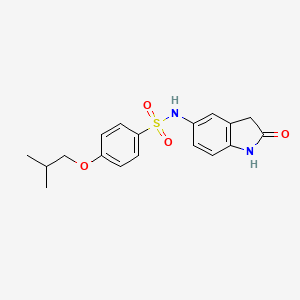

4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(2-methylpropoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-12(2)11-24-15-4-6-16(7-5-15)25(22,23)20-14-3-8-17-13(9-14)10-18(21)19-17/h3-9,12,20H,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPILMRJJBWKQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by sulfonation and subsequent functionalization to introduce the isobutoxy group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and isobutoxy substituent participate in nucleophilic substitutions under specific conditions:

-

Aminolysis : Reacts with primary/secondary amines (e.g., methylamine, piperidine) in tetrahydrofuran (THF) at reflux, replacing the isobutoxy group to form N-alkyl/aryl derivatives. Triethylamine is commonly used as a base to neutralize HCl byproducts.

-

Halogenation : The isobutoxy group undergoes displacement with halogens (e.g., Cl⁻, Br⁻) in acidic media, yielding 4-halobenzenesulfonamide intermediates.

Key reaction conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Aminolysis | Amines, Triethylamine | THF | Reflux (66°C) | 65–78 |

| Halogenation | HX (X = Cl, Br), H₂SO₄ | DCM | 0–25°C | 45–60 |

Condensation and Cyclization Reactions

The oxoindoline moiety facilitates cyclization with carbonyl-containing reagents:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis (HCl) to form imine-linked derivatives. This intermediate undergoes intramolecular cyclization to yield tetracyclic indole-fused compounds .

-

Thiazolidinone Synthesis : Condenses with thioglycolic acid in acetic anhydride to form 5-membered thiazolidin-4-one rings, confirmed by NMR and mass spectrometry .

Example cyclization pathway :

-

Step 1 : Aldehyde condensation at the oxoindoline NH group.

-

Step 2 : Intramolecular cyclization via nucleophilic attack, forming a 6-membered ring .

Oxidation and Hydrolysis Pathways

The compound undergoes metabolic and synthetic oxidation/hydrolysis:

-

N-Hydroxylation : In biological systems (rat/rabbit models), the sulfonamide nitrogen is oxidized to N-hydroxy derivatives, confirmed by HPLC-MS/MS .

-

Oxadiazole Ring Hydrolysis : The oxoindoline’s oxadiazole ring undergoes hydrolysis in acidic urine, forming 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide .

-

Sulfonamide Cleavage : Strong bases (e.g., NaOH) hydrolyze the sulfonamide bond, yielding 4-isobutoxybenzenesulfonic acid and 5-amino-2-oxoindoline.

Metabolite identification :

| Metabolite | Enzyme System | Detection Method |

|---|---|---|

| N-Hydroxy-4-isobutoxybenzenesulfonamide | Cytochrome P450 | HPLC-MS/MS |

| 4-(5-(Hydroxymethyl)oxadiazol-2-yl) derivative | Hydrolases | NMR, HRMS |

Comparative Reactivity with Structural Analogs

Reactivity trends relative to analogs highlight the role of substituents:

| Analog Structure | Reaction Rate (vs. Target) | Key Difference |

|---|---|---|

| 4-Chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide | 1.2× faster in hydrolysis | Chloro vs. isobutoxy |

| N-(1-Methylindolin-5-yl)benzenesulfonamide | 0.8× slower in aminolysis | Lack of isobutoxy group |

The isobutoxy group’s steric bulk reduces electrophilic substitution rates but enhances selectivity in nucleophilic reactions compared to smaller substituents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have been evaluated for their ability to inhibit tumor-associated carbonic anhydrase isoforms, particularly hCA II and hCA IX. These isoforms are often overexpressed in tumors, making them attractive targets for cancer therapy. In vitro studies have shown that certain derivatives can effectively inhibit these enzymes with low IC50 values, indicating high potency against cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer) .

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antibacterial properties. The structural characteristics of 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide suggest potential efficacy against various bacterial strains. Preliminary screening has shown that related compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting their relevance in addressing antibiotic resistance .

Case Study 1: Inhibition of Carbonic Anhydrase

In a study examining the inhibitory effects of sulfonamide derivatives on carbonic anhydrase isoforms, it was found that certain compounds exhibited KIs ranging from 2.6 to 598.2 nM for hCA II and from 16.1 to 321 nM for hCA IX. The most potent derivative demonstrated significant anti-proliferative activity against MCF-7 cells, inducing apoptosis through mitochondrial pathways by modulating pro-apoptotic and anti-apoptotic protein levels .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of sulfonamide derivatives against MRSA strains showed promising results. Compounds were tested for minimum inhibitory concentration (MIC) values, with some exhibiting effective antibacterial activity at concentrations as low as 15.625 μg/mL . This underscores the potential application of 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide in developing new antibiotics.

Future Research Directions

Future studies should focus on:

- Mechanistic Studies : Further elucidation of the exact biochemical pathways affected by 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide.

- In Vivo Studies : Testing the efficacy and safety profile in animal models to assess therapeutic potential before clinical trials.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Mechanism of Action

The mechanism of action of 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by modulating apoptotic pathways, leading to programmed cell death in cancer cells. Key molecular targets include caspases, which are enzymes involved in the execution phase of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide with structurally related benzenesulfonamide derivatives:

Computational and Experimental Insights

- Molecular Modeling: Studies on thiazolidinone-indolin hybrids () used docking simulations to confirm interactions with CA isoforms, highlighting the importance of the sulfonamide’s sulfonamide group in zinc coordination. Similar methods (e.g., Multiwfn wavefunction analysis) could elucidate electronic properties of the target compound.

- Anticancer Activity : Analogs with 2-oxoindolin moieties show mid-micromolar IC50 values against cancer cell lines, suggesting the target compound may require structural optimization (e.g., introducing electron-withdrawing groups) to enhance potency.

Biological Activity

4-Isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound that belongs to the sulfonamide class, characterized by its diverse biological activities. This compound features a benzenesulfonamide moiety linked to an isobutoxy group and an oxoindoline structure, which may contribute to its potential therapeutic applications. The compound is under investigation for its effects on various biological systems, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The molecular structure of 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide can be represented as follows:

This structure highlights the presence of the sulfonamide group (-SO₂NH₂), which is known for its biological significance.

The mechanism of action for 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide likely involves several biochemical pathways:

- Target Interaction : Indole derivatives, including this compound, have been found to bind with high affinity to various receptors, influencing multiple biological activities such as inflammation and cancer cell proliferation.

- Biochemical Pathways : The compound may affect pathways related to oxidative stress, microbial growth, and viral replication. Its unique structural components suggest potential for enhanced interactions within biological systems.

Antimicrobial Activity

Research indicates that sulfonamides possess significant antimicrobial properties. The specific activity of 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide has been evaluated against various pathogens. Preliminary studies suggest it may exhibit inhibitory effects on bacterial growth, although detailed quantitative data are required for conclusive evidence.

Anticancer Activity

The compound's anticancer potential has been explored through in vitro studies. For instance, similar compounds in the sulfonamide class have demonstrated antiproliferative effects against multiple cancer cell lines. A comparative analysis shows that 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide could block cell cycle progression and induce apoptosis in cancer cells .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 4-Isobutoxy... | TBD | MDA-MB-231 | Cell cycle arrest in G2/M phase |

| PIB-SAs (similar class) | <0.01 | Various | Cytoskeleton disruption and anoikis |

Anti-inflammatory Activity

There is emerging evidence that compounds with similar structures can modulate inflammatory responses. The potential anti-inflammatory activity of 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide may involve inhibition of pro-inflammatory cytokines and modulation of immune cell activity .

Case Studies

- Cell Cycle Inhibition Study : A study involving similar sulfonamide derivatives demonstrated significant inhibition of cell cycle progression in cancer cells at low concentrations. This supports the hypothesis that 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide may exhibit comparable effects .

- Antimicrobial Efficacy : In vitro assays have shown that related compounds exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Future studies should focus on quantifying the specific efficacy of 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide against these pathogens.

Future Research Directions

Future research should focus on:

- Quantitative Structure–Activity Relationship (QSAR) studies to better understand how structural modifications affect biological activity.

- In vivo studies to assess pharmacokinetics and therapeutic efficacy in relevant disease models.

- Exploration of combination therapies , particularly with existing anticancer or antimicrobial agents, to enhance therapeutic outcomes.

Q & A

Q. What are the optimal synthetic routes for 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between functionalized indoline and benzenesulfonamide precursors. Key steps include:

- Isobutoxy group introduction : Use nucleophilic substitution or Mitsunobu reactions with isobutanol derivatives.

- Sulfonamide formation : React sulfonyl chlorides with amine-containing indoline intermediates under basic conditions (e.g., pyridine or triethylamine).

- Purification : Column chromatography or recrystallization, validated via HPLC (≥95% purity).

Optimization leverages Design of Experiments (DOE) to test variables (temperature, solvent polarity, catalyst loading) and minimize trial-and-error approaches . Computational tools like quantum chemical calculations can predict reaction feasibility and transition states .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and purity. Deuterated DMSO or CDCl₃ are preferred solvents for sulfonamides due to solubility .

- X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks. Use software like APEX2 for data collection and SADABS for absorption corrections .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for intermediates with labile functional groups.

Q. How do structural modifications (e.g., isobutoxy vs. ethoxy groups) impact biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies :

- Synthetic analogs : Replace isobutoxy with shorter/longer alkoxy groups (e.g., methoxy, tert-butoxy) .

- Biological assays : Test analogs against target enzymes (e.g., kinases, proteases) using kinetic inhibition assays.

- Computational docking : Tools like AutoDock Vina predict binding affinities to active sites, guiding rational design .

Q. What solubility challenges arise during formulation, and how can they be addressed?

- Methodological Answer :

- Solubility profiling : Use shake-flask methods in buffers (pH 1–7.4) and calculate logP values (e.g., via HPLC).

- Co-solvents : PEG-400 or cyclodextrins enhance aqueous solubility.

- Salt formation : React with potassium or sodium counterions to improve bioavailability .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Reaction path searches : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates .

- Molecular dynamics (MD) simulations : Explore protein-ligand binding stability over nanosecond timescales (software: GROMACS ).

- Machine learning (ML) : Train models on existing sulfonamide datasets to predict toxicity or metabolic pathways .

Q. What experimental designs resolve contradictions in reported biological activity data?

- Methodological Answer :

- Cross-laboratory validation : Standardize assay protocols (e.g., ATP levels for cytotoxicity).

- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) and apply statistical tests (ANOVA, t-tests) to identify outliers .

- Dose-response curves : Use nonlinear regression to calculate IC₅₀ values, ensuring consistency across replicates.

Q. How can AI-driven platforms like COMSOL Multiphysics optimize large-scale synthesis?

- Methodological Answer :

- Process simulation : Model reactor conditions (temperature, pressure) to maximize yield and minimize byproducts .

- Real-time monitoring : Integrate IoT sensors with AI to adjust flow rates or catalyst concentrations dynamically.

- Feedback loops : Use experimental data to refine computational parameters iteratively .

Q. What strategies validate in vitro findings in in vivo models while addressing species-specific metabolic differences?

- Methodological Answer :

- Metabolite profiling : Use LC-MS/MS to identify species-specific oxidation or glucuronidation patterns.

- Pharmacokinetic (PK) studies : Compare AUC and half-life in rodents vs. human hepatocyte models.

- Transgenic models : Engineer zebrafish or mice expressing human cytochrome P450 enzymes to improve translatability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.